molecular formula C17H17N3O2 B11835983 7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol CAS No. 402734-23-0

7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol

Cat. No.: B11835983
CAS No.: 402734-23-0
M. Wt: 295.34 g/mol
InChI Key: ICPPMXFVBZNQQO-LLVKDONJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol typically involves multiple steps:

    Starting Material: The synthesis begins with commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate.

    Chlorination: This compound is chlorinated using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline.

    Nucleophilic Substitution: The chlorinated intermediate undergoes nucleophilic substitution with substituted anilines to form 7-methoxy-4-(substituted aniline)quinazoline-6-acetate derivatives.

    Hydrolysis: These intermediates are then hydrolyzed with ammonia to yield 7-methoxy-4-(substituent aniline)quinazolin-6-ol derivatives.

    Amidation: Finally, amidation with 2-chloroacetyl chloride produces the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing various quinazoline derivatives.

    Biology: This compound exhibits potential antitumor activity and is studied for its effects on cancer cell lines.

    Medicine: It is investigated for its potential as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, which is relevant in cancer therapy.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol involves inhibition of EGFR phosphorylation. This inhibition disrupts the signaling pathways that promote tumor cell growth and survival. The compound binds to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling .

Properties

CAS No.

402734-23-0

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

7-methoxy-4-[[(1R)-1-phenylethyl]amino]quinazolin-6-ol

InChI

InChI=1S/C17H17N3O2/c1-11(12-6-4-3-5-7-12)20-17-13-8-15(21)16(22-2)9-14(13)18-10-19-17/h3-11,21H,1-2H3,(H,18,19,20)/t11-/m1/s1

InChI Key

ICPPMXFVBZNQQO-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)O)OC

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)O)OC

Origin of Product

United States

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